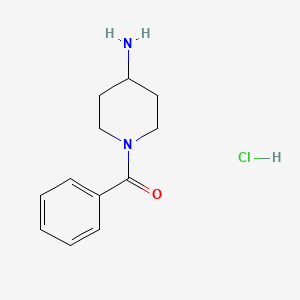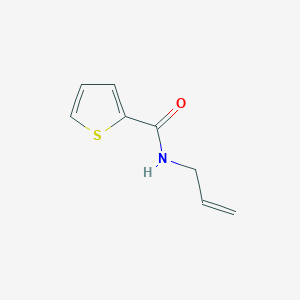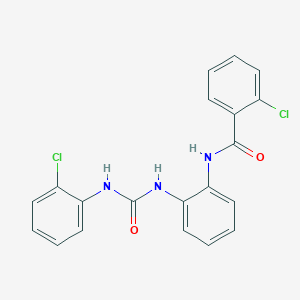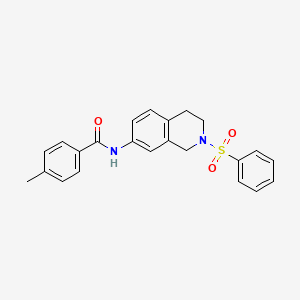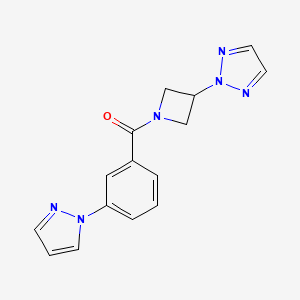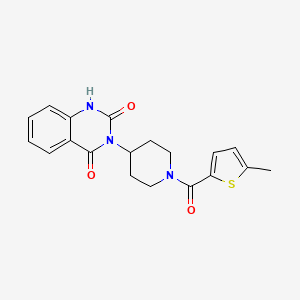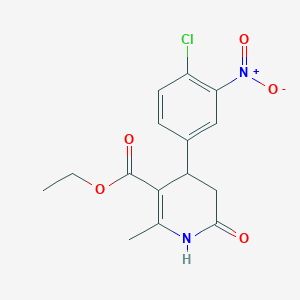
Ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C15H15ClN2O5 and its molecular weight is 338.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Phosphine-catalyzed Annulation The compound Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process leads to the formation of highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. Ethyl 2-(substituted-methyl)-2,3-butadienoates are also employed in this annulation, yielding ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Reduction of N-2-Nitroarylamidines A novel synthesis pathway involves reacting Ethyl 1-alkyl-1,4-dihydropyridine-3-carboxylates and 1-alkyl-1,4-dihydropyridine-3-carbonitriles with 2-nitrophenyl azide, forming tertiary amidines through spontaneous rearrangement. Subsequent catalytic hydrogenation of these amidines yields corresponding ethyl 1-alkyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates and 1-alkyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles (Angelini, Erba, & Pocar, 1996).
Biomedical Applications
Antimycobacterial Agents A study demonstrates the synthesis of novel tetrahydropyridine esters, which upon dehydrogenation yield highly functionalized pyridines. These heterocycles exhibit significant in vitro activity against Mycobacterium tuberculosis, with some compounds showing more potency than first-line anti-tuberculosis drugs. Ethyl 2,6-di(2-bromophenyl)-4-hydroxy-5-(phenylsulfanyl)-3-pyridinecarboxylate, in particular, stands out for its antimycobacterial properties (Raju et al., 2010).
Cytotoxicity Against Leukemia Cells A series of substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were synthesized and evaluated for their cytotoxicity towards sensitive and multidrug-resistant leukemia cells. Notably, certain compounds exhibited growth inhibitory activity, highlighting their potential as anti-cancer agents (Al-Trawneh et al., 2021).
Material Science and Optical Applications
Nonlinear Optical Properties Ethyl-4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized, and its molecular structure was characterized using various spectral studies. The nonlinear optical properties of the molecule were assessed, revealing its potential in this field due to significant hyperpolarizability components and charge transfer properties (Dh et al., 2017).
Propriétés
IUPAC Name |
ethyl 4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c1-3-23-15(20)14-8(2)17-13(19)7-10(14)9-4-5-11(16)12(6-9)18(21)22/h4-6,10H,3,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATFYDNPOIZRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole](/img/structure/B2534163.png)
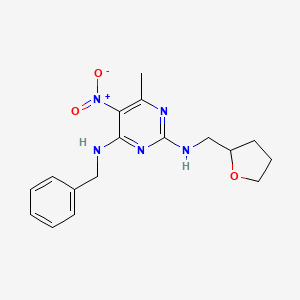
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2534165.png)
![2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2534166.png)

![N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B2534168.png)
